REACTION_CXSMILES
|
[Si](OCCC1N=CN(C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=1)(C(C)(C)C)(C)C.BrC[C:37]1[CH:44]=[CH:43][C:40]([C:41]#[N:42])=[CH:39][C:38]=1[Cl:45].CO.N(CC)CC>CC#N>[Cl:45][C:38]1[CH:39]=[C:40]([CH:43]=[CH:44][CH:37]=1)[C:41]#[N:42]
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Name
|
|
Quantity
|
3.98 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCC=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
2.93 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(C#N)C=C1)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
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UNSPECIFIED
|
Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are then added
|
Type
|
TEMPERATURE
|
Details
|
the solution is warmed 70° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solution is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue purified via flash column chromatography (acetone/CH2Cl2 1:3→MeOH/CH2Cl2 5:95)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C#N)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |